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molecular formula C11H16N4 B8357339 1-(2,2-Dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine

1-(2,2-Dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine

Cat. No. B8357339
M. Wt: 204.27 g/mol
InChI Key: XDUNMGXOQYRAPP-UHFFFAOYSA-N
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Patent
US08975286B2

Procedure details

1-(2,2-Dimethylpropyl)-5-nitro-1H-1,2,3-benzotriazole (2-3) (4.46 g, 19.04 mmol, 1.0 equiv) was dissolved in ethanol (50 ml) and flushed with nitrogen, then charged with 10% Pd/C (2.026 g, 1.904 mmol, 0.1 equiv). The mixture was sparged under hydrogen (1 atm) and stirred at room temperature for 5 hrs. The mixture was filtered through a pad of Celite and the residue was washed with MeOH. The filtrate was concentrated to give the crude 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-amine (2-4 LRMS m/z (M+H) 205.0 found, 205.3 required.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.026 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([N+:13]([O-])=O)=[CH:12][C:7]=2[N:6]=[N:5]1>C(O)C.[Pd]>[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:7]=2[N:6]=[N:5]1

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
CC(CN1N=NC2=C1C=CC(=C2)[N+](=O)[O-])(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.026 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was sparged under hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the residue was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(CN1N=NC2=C1C=CC(=C2)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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